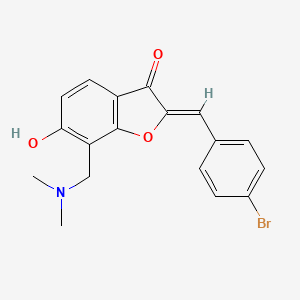

(Z)-2-(4-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Description

(Z)-2-(4-Bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative characterized by a Z-configuration benzylidene moiety at position 2. Key structural features include:

- Position 2: A 4-bromobenzylidene group, contributing to steric bulk and electron-withdrawing effects .

- Position 7: A dimethylamino-methyl substituent, which introduces basicity and improves aqueous solubility compared to non-polar analogs .

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzofuran derivatives, which exhibit antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

(2Z)-2-[(4-bromophenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3/c1-20(2)10-14-15(21)8-7-13-17(22)16(23-18(13)14)9-11-3-5-12(19)6-4-11/h3-9,21H,10H2,1-2H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJKZBLKVVOJQQ-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)Br)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)Br)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(4-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a derivative of benzofuran, which has been studied for its potential biological activities, particularly in the context of cancer and neurodegenerative diseases. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

Synthesis

The synthesis of benzofuran derivatives typically involves the condensation of benzofuran-3(2H)-one with various aldehydes under acidic or basic conditions. For instance, the compound can be synthesized through a reaction involving 6-hydroxybenzofuran-3(2H)-one and 4-bromobenzaldehyde, often catalyzed by morpholine acetate .

Anticancer Activity

Recent studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, a study evaluated various aurone derivatives, including those similar to our compound, against different cancer cell lines such as K562 and MCF-7. The results indicated that certain derivatives induced apoptosis and inhibited cell proliferation effectively .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| D1 | K562 | 5.0 | Induces apoptosis |

| D2 | MCF-7 | 3.5 | ROS generation |

| D3 | A549 | 4.0 | Inhibits IL-6 release |

Monoamine Oxidase Inhibition

The compound's structural similarity to known monoamine oxidase (MAO) inhibitors suggests potential neuroprotective effects. A series of studies have demonstrated that benzofuran derivatives can selectively inhibit MAO-B, with some compounds showing IC50 values as low as 0.004 µM . This inhibition can be particularly relevant for treating neurodegenerative diseases such as Parkinson's and Alzheimer's.

Table 2: MAO Inhibition Potency of Related Compounds

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| Compound A | >100 | 0.05 |

| Compound B | 0.586 | 0.004 |

| (Z)-Compound | <1 | 0.01 |

Anti-inflammatory Properties

Another aspect of biological activity includes anti-inflammatory effects. Research indicates that certain benzofuran derivatives can inhibit lipopolysaccharide (LPS)-stimulated reactive oxygen species (ROS) production in RAW 264.7 macrophages, suggesting their potential as anti-inflammatory agents .

Case Studies

- Anticancer Efficacy : A study involving a series of benzofuran derivatives reported that compounds similar to this compound exhibited selective cytotoxicity against K562 cells while sparing normal cells, indicating a favorable therapeutic index.

- Neuroprotective Effects : Another investigation into the MAO inhibitory activity highlighted that modifications in the benzofuran structure could enhance selectivity towards MAO-B over MAO-A, thereby reducing potential side effects associated with non-selective inhibition.

Comparison with Similar Compounds

Solubility and Bioavailability

- The dimethylamino-methyl group at position 7 in the target compound confers superior aqueous solubility compared to methyl or methoxy substituents in analogs . However, flavonoid-like derivatives with multiple hydroxyl groups (e.g., 3,5,7-trihydroxy substitution) exhibit even higher solubility and bioavailability (0.55–0.56) due to extensive hydrogen-bonding networks .

- The benzyloxy group at position 6 in (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methyl significantly reduces water solubility, highlighting the trade-off between lipophilicity and bioavailability .

Electronic and Steric Effects

- The 4-bromo substituent on the benzylidene moiety in the target compound increases molecular weight (Br: ~80 Da) and introduces moderate electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets .

- Fluorine at position 2 (2-fluorobenzylidene analog) improves metabolic stability due to fluorine’s resistance to oxidative metabolism, but the 2-fluoro orientation may reduce steric compatibility with certain targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.